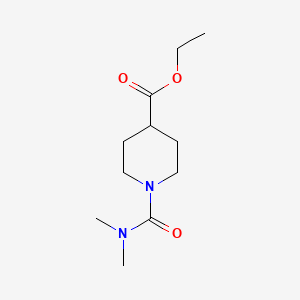

Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-4-16-10(14)9-5-7-13(8-6-9)11(15)12(2)3/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEOCAVMFASHQNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70365335 | |

| Record name | ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333985-78-7 | |

| Record name | ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate

An In-Depth Technical Guide on the

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and a detailed protocol for the synthesis of Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate, a valuable building block in medicinal chemistry. The piperidine scaffold is a privileged structure found in numerous pharmaceuticals, and its derivatization is a key strategy in drug discovery.[1][2][3] This document outlines a robust and efficient two-component synthetic strategy, starting from commercially available precursors. We delve into the causality behind experimental choices, provide a self-validating protocol complete with characterization checkpoints, and emphasize the critical safety considerations required for handling the reagents. The guide is structured to provide both theoretical understanding and practical, actionable insights for scientists in the field.

Strategic Approach: Retrosynthetic Analysis

The most logical and industrially scalable approach to synthesizing Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate is through a direct acylation of a pre-formed piperidine ring. This disconnection strategy simplifies the synthesis to a single, high-yielding final step, leveraging readily available starting materials.

The retrosynthetic analysis breaks the target molecule down at the N-C(O) bond, identifying Ethyl piperidine-4-carboxylate and a dimethylcarbamoylating agent as the key precursors.

Caption: Retrosynthetic pathway for the target compound.

Precursor Analysis and Sourcing

Success in synthesis begins with a thorough understanding of the starting materials. This section details the properties and sourcing of the two primary precursors.

Ethyl piperidine-4-carboxylate (Precursor A)

Also known as Ethyl isonipecotate, this compound is a versatile intermediate in organic synthesis, particularly for pharmaceuticals.[4][5] Its piperidine core and ester functionality make it an ideal starting point for creating diverse derivatives.[4]

Table 1: Properties of Ethyl piperidine-4-carboxylate

| Property | Value | Source |

| CAS Number | 1126-09-6 | |

| Molecular Formula | C₈H₁₅NO₂ | [6] |

| Molecular Weight | 157.21 g/mol | [6] |

| Appearance | Colorless to slightly brown liquid | [5][7] |

| Boiling Point | ~477 K (204 °C) | [6] |

| Density | ~1.03 g/cm³ |

This precursor is typically synthesized via the Fischer esterification of isonipecotic acid with ethanol, using a strong acid catalyst such as sulfuric acid or thionyl chloride.[5][7][8] For most laboratory applications, it is more practical to procure this material from a reputable chemical supplier.

Dimethylcarbamoyl Chloride (Precursor B)

Dimethylcarbamoyl chloride (DMCC) is a highly effective reagent for transferring a dimethylcarbamoyl group to nucleophiles like amines and alcohols.[9] However, its utility is matched by its significant hazard profile.

Causality of Choice: DMCC is selected for its high reactivity. The chlorine atom is an excellent leaving group, and the carbonyl carbon is highly electrophilic, ensuring a rapid and efficient reaction with the secondary amine of the piperidine precursor.

Table 2: Properties and Critical Hazards of Dimethylcarbamoyl Chloride

| Property | Value | Source |

| CAS Number | 79-44-7 | [9] |

| Molecular Formula | C₃H₆ClNO | [9] |

| Appearance | Clear, colorless, corrosive liquid | [9] |

| Hazards | Highly Toxic, Mutagenic, Carcinogenic | [9] |

Authoritative Safety Insight: Due to its high toxicity and carcinogenic properties, all manipulations of dimethylcarbamoyl chloride must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and splash goggles.[9] Stringent safety protocols are non-negotiable.

Synthesis Protocol: The Core Reaction

This section provides a detailed, step-by-step methodology for the synthesis of Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate.

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a classic nucleophilic acyl substitution mechanism. The nitrogen atom of Ethyl piperidine-4-carboxylate acts as the nucleophile, attacking the electrophilic carbonyl carbon of DMCC. This forms an unstable tetrahedral intermediate, which then collapses, expelling the chloride ion as the leaving group to yield the final product. A tertiary amine base, such as triethylamine, is used to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Caption: Mechanism of nucleophilic acyl substitution.

Experimental Procedure

This protocol is designed to be self-validating, with clear steps for reaction, workup, purification, and confirmation.

Table 3: Reagents and Quantities

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| Ethyl piperidine-4-carboxylate | 157.21 | 5.00 g | 31.8 | 1.0 |

| Dimethylcarbamoyl chloride | 107.54 | 3.76 g (2.98 mL) | 35.0 | 1.1 |

| Triethylamine (TEA) | 101.19 | 4.83 g (6.65 mL) | 47.7 | 1.5 |

| Dichloromethane (DCM) | - | 100 mL | - | - |

Step-by-Step Methodology:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl piperidine-4-carboxylate (5.00 g, 31.8 mmol) and dichloromethane (100 mL). Cool the solution to 0 °C in an ice-water bath.

-

Base Addition: Add triethylamine (4.83 g, 47.7 mmol) to the stirred solution.

-

Reagent Addition: Slowly add dimethylcarbamoyl chloride (3.76 g, 35.0 mmol) dropwise to the reaction mixture over 15 minutes, ensuring the internal temperature remains below 5 °C.

-

Causality: Slow, cold addition is crucial to control the exothermic reaction and prevent the formation of side products.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting piperidine spot is consumed.

-

Work-up (Quenching): Carefully add 50 mL of deionized water to the flask to quench the reaction and dissolve the triethylamine hydrochloride salt.

-

Work-up (Extraction): Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

-

Causality: The acid wash removes excess triethylamine, while the bicarbonate wash removes any remaining acidic impurities.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50%) to afford the pure product.

Characterization and Validation

The identity and purity of the final compound should be confirmed using standard analytical techniques.

Table 4: Expected Product Characteristics

| Property | Expected Value |

| Appearance | Colorless to pale yellow oil |

| Molecular Formula | C₁₁H₂₀N₂O₃ |

| Molecular Weight | 228.29 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~4.1 (q, 2H, -OCH₂CH₃), ~3.8 (m, 2H), ~2.9 (s, 6H, -N(CH₃)₂), ~2.8 (m, 2H), ~2.4 (m, 1H), ~1.9 (m, 2H), ~1.7 (m, 2H), ~1.2 (t, 3H, -OCH₂CH₃) |

| Mass Spec (ESI) | m/z 229.15 [M+H]⁺ |

| Yield (Typical) | 85-95% |

Experimental Workflow Visualization

The following diagram provides a high-level overview of the entire laboratory process, from initial setup to final analysis.

Caption: High-level experimental workflow diagram.

Conclusion

This guide presents a scientifically sound, reliable, and well-documented method for synthesizing Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate. By understanding the rationale behind the chosen reagents and procedural steps, researchers can confidently execute this synthesis. The paramount importance of adhering to strict safety protocols when handling dimethylcarbamoyl chloride cannot be overstated. This protocol provides a solid foundation for producing this valuable intermediate, enabling further exploration in drug discovery and development programs.

References

- Vertex AI Search. (n.d.). Comprehensive Guide to Ethyl piperidine-4-carboxylate (CAS No. 1126-09-6): Properties, Applications, and Industry Insights. Retrieved February 11, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUkRzbcv0dX68Vv6VrcEnOQCsLA1_dsfkhkHxP1aP1PzvSHIjC5bN1oUy5qecnmc7MICUTPhxo_4topY1srg59o5ij67LK2LAjW9ovuEDlwVBU7JbY56KrRg4YVCiWKUwoXJ68ow==]

- Guidechem. (n.d.). Ethyl 4-piperidinecarboxylate 1126-09-6 wiki. Retrieved February 11, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHipiden-ub8zMaQG8ZohISYqMY0IuE5m3Hu4CGS3CpxJd1rwAp9uadtcOhZkzp_x3nKvEKhSclt3rBL24aWT_gs16yt7ReDxbK39HVuXi5nmY8VXamBbmjKYz6Z7phGzcqvtfFOF8sMp5VbuHW7n-7Yi8nry98okB-rL2R5uJ-yd_Qu_U50-HR1PUDpg==]

- BOC Sciences. (n.d.). Navigating the Synthesis of Ethyl Piperidine-4-carboxylate: A Manufacturer's Insight. Retrieved February 11, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7u9kVmillQAVj848QnvXtkaed9G4MFBRsCNiJHTutclvdWSZ7UwebyZ4G-4EXtiq_c4hHuHZh7mPHo6DBJdkAnFkPaQaqjpyBmt87ClHL9V9lwy0QKdwCnfDwjEU2ypHuGm9Q1t5YCS-2SZr1svGG39F2zBiaAhmgsIGFMT-XyWD0tF8-0Yg6D_DWOELVl-Z-cPjWxg2yGoOmFJ2pxewUxFTjPD4NWBiWDSyrXkkq-MjvyoNqtxXH]

- ChemicalBook. (n.d.). Ethyl 4-piperidinecarboxylate synthesis. Retrieved February 11, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEX5NROAbePvfxMKbG5yOr3krNB5eWA0ZUE3lvET9uR5qW3IgV4ByEjF0EDxELPyhP3vmLXd9Hp21hqzVrqq5LwpSYrNiIYBZAUCto-quUZyrdOFrUbduDTW-1KbPaKPqZp40vuFMACR3lP86TSwArGeoDl9ONZqF0allLpFnm0Z8t0qA==]

- Google Patents. (n.d.). EP0355578A1 - Method of preparing N,N-dimethyl thiocarbamoyl chloride. Retrieved February 11, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQnsaaGOwXQnVkf4v5NuQwkV3WAf1lxHfuTvOUOLfPP4IXk3Vp1OoGFG2JcFioCIsgUMJDWmWwINrIKmZxND7Y0ZTC6_a6Y4wZfdmom0yYQ-rplGGBjB7B-RkzYEwA7mDFD_nQUugr2O_Ejg==]

- ExSyn Corp. (2022). In focus: N,N-Dimethylthiocarbamoyl Chloride. Retrieved February 11, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0M2aqS_wb1vvXNPMYOkqhtsES-4-xiiC8Ub0MD4xOxozr3q4tRyyPJtpOUxlNK0Cf0r2sY1T29yRlGXAoKQHdaDHurLwqhNfc2sz61urop6yiy7OCLNu0eQJ-BGAg4vs5JGPW6Xaisherl8UenmklWoI5YAHVCyhFIz95]

- Shaanxi Bloom Tech Co., Ltd. (2023). How to synthesize Dimethylcarbamoyl chloride. Retrieved February 11, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCxauMyRnsLUSEK79E1oWbDDanOgmNFX0ohEhpRJio3tL29CyZsyAEkXWeRFPyF3mDIWX-ZFvJ7yffJhmAEq-J94QRThPuc5Pzz_A7MVBmWKiiPoSLODpTTxF8Ax3YNAfI2ZEgEEuTwprhKdEq5YJJG_UKXqF99xgd_-7EaYQZk0kAbxuy1zcta6VwahNYUAonm5HMyg==]

- Google Patents. (n.d.). CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof. Retrieved February 11, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4cu2c9MePpremsPdZVfe7-HpDOyX6eMETnkcMBiwIxIRtEki2OFbCX23z0zoMRMnYaEhQ1H8DnS91mo1cBuOSxAM5nQMQ8QoF_9dkuQWlw1OdfA9_dXsnJxX9NzSukFrDESpLw1B6nrqHG0Q=]

- Wikipedia. (n.d.). Dimethylcarbamoyl chloride. Retrieved February 11, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEB0jedzfZpKS9bM66meZG6_eo_uzImkn52YZ6DZcvaHc6dobLCOkfP-2nq48bwSRkMHjtrg35iNuytMRIKUKFQqGnsz2oD09CyXIktLfZZiqIjWyaF_nBpxUGPQ110_tir5wJ7uU7OT8CaadMOCCzA3vAE]

- ResearchGate. (n.d.). Proposed mechanism for the formation of dimethylcarbamoyl chloride. Retrieved February 11, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1AocxExB0cO8p7buo5dKdt1vYgiK1GtzoeUxjf4WtDn3mDzxbl-4wBcfYCssSPXZhzbiEAif0WOVVkjA4uPcyd6dOqFMFk4tjwIn5jdN8QR7jWKTwig0q5-7-ccI7lrpft0wgvFtR01GZPNfJtP3LMpP65jP9zqlR23ea83L699T3uiIo23F37H9vBksYmJoADZsAgfD231lJ9wvxyT-gpjmSW9p-DvfBcnc60rEl02uh6w439C5GE5Bh9lG5wenPtQ==]

- ACG Publications. (2025). Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. Retrieved February 11, 2026. [https://vertexaisearch.cloud.google.

- PMC. (n.d.). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Retrieved February 11, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMYG1kJZEEVMuiy5iJLz9ZEc8boGRDLRAqBZL7938XeCuz3XDxaQREzmu4o48LkoWo_q8EEtadSlBeiamppapx3a442m4hAqv4HPgquQCEVUTkgwGSFNL9KbZIOvxrqU3yUCGKtW9-Yb7bH8VG]

- Nature. (2005). A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. Retrieved February 11, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBdofzzDsXGe0uqpiSXTkekhi7x0CMuzSGsDWX-0avwdpbXXr1t4c7OKgzNtwcWxXiLFMkzUgkcetWuauSKy1Hd3QO45sEMspq-8MdOUQDTSObLgHEPY4Irvd-JKz452dTmoXMdIbgbQN1vaChovvTCWy8w3nuhNZNgRKVH_iqJ2d034tpGxbeTl0xFg3iP6TViwhscevO_Dje26oGnoiRkPwhM8F-cJ8sBAITFc-bsgFPA8AnbW2wqATRu3nmcn8zo2w2PQOsGogDEYGGBH4FKeRIXiCqqyf0x475V9xlxMJZcVQ4xFGftrVudV0bx6Sdnp7AlRc=]

- Google Patents. (n.d.). US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate. Retrieved February 11, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErQdaP0D3WZGnRsEylv4mgej05YIIkYUlLOi929-xMIn5niVqoraQeBpwOKRBr4Y2Dn-SGxj2FcfcPByuUD82j0SgoYPFkAuI-OVpoAEgH95NRCJoyoNU4HtKUl4VdJFZ4Y-FhQ9g6TCdh]

- Cheméo. (n.d.). Ethyl piperidine-4-carboxylate. Retrieved February 11, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7ib2CUjecQB8KKAfxkOcwuzCUKjX7GxOH1PehrHhoMStU8hpvjZTw6f2Z_g0troW3iW96IjiynRMt3eal8rUYQjf8SVYWkK6xQa9BqJPq9Gccov1BuaIPQePPI-PJUPwE9FN2E8frLXLUah3k4c_C1jCJa28kN9KbX5iFE5EL5mH6yA==]

- Sigma-Aldrich. (n.d.). Ethyl isonipecotate 98 1126-09-6. Retrieved February 11, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHakm2vTSXZUkvVlroX5Xr8Hab8Fq5INvKmPrfZUdoC0JueQ72_EYkzD3gmAn1enakRQTHsZoUljSGZ_NbT-EyoQ4Y0nMGngbszGv1GFnx7GBioDtaKxdtbHvwtGdVbXpgGog05i-b-PtpQXDkOGJ8J9Iec2g==]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Piperidines: Ethyl 3-Oxopiperidine-4-carboxylate Hydrochloride in Drug Discovery. Retrieved February 11, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCBPfuEpL5FeGfOcdw1-PHmZr18jmJSCtUUJv0HSCi_DbjogURIKtiIcAs5cOxbbkxUo-DUtCNhpR2T0HXHwL9iLW2-N5Iys_ModmdZDwYqFwFEa3u5vQrzHeXBkCxt087OaI8iQhjVdENR9kvno4IRSy40RcluCUyLj2dRaYcwutwYgU3T9wQkyPwbk3mzsmQN0XN8_oy55E6l5F-0ghXLAUJk3985AsEP8mgRSy8n-IS4QIL8Z26YKjWpSsjJyb_snVxx7A=]

- NIST. (n.d.). Ethyl piperidine-4-carboxylate - the NIST WebBook. Retrieved February 11, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-E1QlCsfM18sPSog3ymvdnJDOE1a2xe9-gGjj0MfjqzF7hG9PO3roszOJe4HJyeCZyINR6_OE0cxziAb1rEaiXpLliDCpmDd3Sm1xVI2Okw_4oRLFlpEkSdpQbYMxtANLnD_uKw1OiapON_XBB1AEd8vChv6M9blNusfmJYFp]

- ResearchGate. (n.d.). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Retrieved February 11, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHy8zfAJvRSjpoAJxGqMbQtAr16IJq0Z929sw6Snk2DHGoIz7KFYTInhxe2lJ-Q6gwG6IB3i1fNL8PxkN4ZW7Vf5XRW66afrnW9Tu3TSzqbw40AlRmZvw_HHj2IFSxGKaOHxqing3xrRnxfVoy6pFByuX8fNCI2PGlUa43UgFTP0P_z2ee5pHBPjdEoRHR7J0v0pn4WjrSXweeCHuCZ0B75yt9faZC5INhKbdwQeLgYMDvXUCe1capGJaLjpI-vNxx1_0Begbjo6MzS_AGaP8hNKyPJJiAk8dZfDI3B1o8=]

- Benchchem. (n.d.). N-Ethylcarbamoyl Chloride: A Technical Guide to its Mechanism of Action and Synthetic Applications. Retrieved February 11, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHRpTtiol7O4rmdD1FMkl4qKTbVTAxPvpjNZZ6S3OLqtx40TNNnHqkSFTndOgRqcKWPVJRYY-CmJF3-VPI2iyYVkkpYDllkEQiMYH64bWxIgF0v_WvEG13PlaAx2QWisq4Yg_L2N4ozHQbCRSlxM5KwBsNFC3IRiOjLoj2nnE0u3nLQSEmvfJe28G5PFTjRGcDuj7PvezajH4WVDEkAog99oeR4EUd94_v6_ydjl10BhN9ydYMwQPinjouz7YghA==]

- PMC. (n.d.). Ethyl 4-[(E)-(2-hydroxybenzylidene)amino]piperidine-1-carboxylate. Retrieved February 11, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVp343fXPuuxFsSbRhAovYCsETdm65ecCf9j5jRPbNu0M9ZinyAZd9H_ltGceHS5FAPCdY7200AgFPCdHGyccz7uKF_SnlqPYn7llAZizH4r8ntD7UcapIZnL_pWq84_W44neu7v161fGHyYk=]

- PubMed. (n.d.). Design, synthesis and biological evaluation of novel 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives. Retrieved February 11, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEymAAIhIBielBeNJBhaohRqxEV_QhRkvDCElLEoIdeBWpsc7LMKTXr00c85-EWfouoTtEgmWu__umwR6O_r3M1dq0j8hh7CKv1oiSKrnAooZAZpURSf-uZVCW30dvg4pE6HhOc]

- Google Patents. (n.d.). WO2013065059A1 - Process for preparation of n,n-di substituted carboxamides. Retrieved February 11, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwrukmtR8c2g4RQjNDPei9BVxd4f3j3JTgkaXzK37ikzlYe96WLnZFEGajSnYeyDY0ZbjUd5XHyATEPuh-wastEL-wYMBefYxmRIJ9zj9W_1M7zY_zOu2C9rpeEkt2d6Euy0g0Ytuz_cRCjjHZfQ==]

Sources

- 1. CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google Patents [patents.google.com]

- 2. acgpubs.org [acgpubs.org]

- 3. nbinno.com [nbinno.com]

- 4. m.chem960.com [m.chem960.com]

- 5. guidechem.com [guidechem.com]

- 6. chemeo.com [chemeo.com]

- 7. nbinno.com [nbinno.com]

- 8. Ethyl 4-piperidinecarboxylate synthesis - chemicalbook [chemicalbook.com]

- 9. Dimethylcarbamoyl chloride - Wikipedia [en.wikipedia.org]

Structural Elucidation and Characterization of Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate

A Multi-Modal Analytical Framework

Executive Summary

This technical guide outlines the systematic structural elucidation of Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate (

Synthetic Context & Molecular Logic

Understanding the synthetic origin of the analyte is the first step in elucidation. This molecule is typically synthesized via the nucleophilic attack of ethyl isonipecotate (ethyl piperidine-4-carboxylate) on dimethylcarbamoyl chloride.[1]

Significance: This structure often appears as a pharmaceutical intermediate or a critical process impurity in the synthesis of soluble epoxide hydrolase (sEH) inhibitors and other piperidine-based therapeutics.[1]

Figure 1: Synthetic pathway and atom economy. Knowledge of the precursors aids in identifying potential impurities (e.g., unreacted starting material).[1]

Analytical Strategy: The "Rule of Three"

To ensure scientific integrity, the structure must be validated across three orthogonal physical properties: Mass (Formula), Vibration (Functional Groups), and Spin (Connectivity).[1]

Phase I: High-Resolution Mass Spectrometry (HRMS)

Before spectral assignment, the molecular formula must be unequivocally established.[1]

-

Ionization Mode: Electrospray Ionization (ESI), Positive mode (

).[1] -

Theoretical Calculation:

-

Acceptance Criteria: Observed mass must be within 5 ppm of theoretical.

-

Fragmentation Pattern: Look for loss of the ethoxy group (

) or the dimethylamine fragment, confirming the periphery of the molecule.[1]

Phase II: Infrared Spectroscopy (FT-IR)

IR is critical here to distinguish the two distinct carbonyl environments (Ester vs. Urea), which often overlap in lower-resolution techniques.[1]

| Functional Group | Vibration Mode | Expected Frequency ( | Diagnostic Value |

| Ester C=O | Stretching | 1730 – 1740 | Sharp, strong band typical of saturated esters.[1][2] |

| Urea C=O | Stretching | 1640 – 1660 | Lower frequency due to resonance donation from two nitrogens (Amide-like character).[1] |

| C-O (Ester) | Stretching | 1150 – 1200 | "Rule of Three" confirmation for esters.[3] |

| C-H (Aliphatic) | Stretching | 2850 – 2950 | Confirms saturated piperidine/ethyl backbone. |

Phase III: Nuclear Magnetic Resonance (NMR)

This is the definitive structural proof. The analysis must account for the restricted rotation around the Urea

Solvent Selection:

Predicted

| Position | Group | Multiplicity | Integration | Assignment Logic | |

| 4-COOCH | Ethyl | 4.15 | Quartet ( | 2H | Deshielded by oxygen; characteristic ethyl pattern.[1] |

| N1 | Piperidine | 3.65 – 3.75 | Multiplet (dt) | 2H | Deshielded by urea nitrogen; equatorial/axial averaging.[1] |

| N-Me | 2.80 | Singlet | 6H | Note:[1] May split into two singlets at low temp due to restricted rotation. | |

| C4 | Piperidine | 2.45 – 2.55 | Multiplet (tt) | 1H | Alpha to carbonyl; determines ester position. |

| C3, C5 | Piperidine | 1.60 – 1.90 | Multiplet | 4H | Shielded methylene envelope.[1] |

| 4-COOCH | Ethyl | 1.25 | Triplet ( | 3H | Coupled to the ethyl methylene.[1] |

Predicted

-

Carbonyls: Distinct signals at ~174 ppm (Ester) and ~164 ppm (Urea).

-

N-Methyls: ~38 ppm .[1]

-

Piperidine Ring: C2/6 (~44 ppm), C4 (~41 ppm), C3/5 (~28 ppm).[1]

-

Ethyl:

(~60 ppm),

Experimental Protocol: Self-Validating Workflow

This protocol ensures that the data collected is robust enough to defend the structure in a regulatory or publication setting.

Step 1: Sample Preparation[1]

-

Mass Check: Dissolve 0.1 mg in MeOH. Inject into ESI-MS. Stop if mass is incorrect.

-

NMR Prep: Dissolve 5–10 mg of the analyte in 0.6 mL of

(containing 0.03% TMS).-

Quality Control: Solution must be clear. Filter through cotton if particulate is visible.

-

Step 2: Acquisition Sequence

Run the following experiments in order. This sequence maximizes information while minimizing instrument time.

-

1D Proton (

): 16 scans. Optimize SW (spectral width) to -2 to 14 ppm. -

1D Carbon (

): 1024 scans (proton decoupled). -

COSY (Correlation Spectroscopy): Confirms the spin system of the piperidine ring (H2/6

H3/5 -

HSQC (Heteronuclear Single Quantum Coherence): Maps protons to their attached carbons. Crucial for distinguishing the N-Methyls from the piperidine ring.

-

HMBC (Heteronuclear Multiple Bond Coherence): The "Gold Standard" for connectivity.

-

Target Correlation 1: Look for cross-peaks between Piperidine H2/6 and the Urea Carbonyl (~164 ppm).

-

Target Correlation 2: Look for cross-peaks between Piperidine H4 and the Ester Carbonyl (~174 ppm).

-

Step 3: Decision Logic (Elucidation Flow)[1]

Figure 2: The logical decision tree for structural confirmation. Each step acts as a gatekeeper for the next.

Critical Nuances & Troubleshooting

The Rotamer Issue:

In dimethylurea derivatives, the

-

Observation: The singlet at 2.8 ppm may appear broadened or split into two distinct singlets (cis/trans relative to the carbonyl oxygen).

-

Resolution: If splitting complicates assignment, run the NMR at elevated temperature (e.g., 50°C).[1] The signals should coalesce into a sharp singlet as rotation becomes fast.

Isomer Differentiation: Ensure the ester is at position 4 and not position 3 (nipecotate derivative).

-

Differentiation: In the 4-isomer (symmetric), the H2 and H6 protons are chemically equivalent (or very similar).[1] In the 3-isomer (asymmetric), H2 and H6 are distinct and will show more complex coupling patterns in the COSY spectrum.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. Wiley.[4] (Standard reference for IR and NMR shifts of esters and ureas).

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] Link[1]

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Mechanistic grounding for urea synthesis and restricted rotation).

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for Ethyl isonipecotate. PubChem. Link

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Data for predicting

shifts of piperidine rings).

Sources

The Piperidine-4-Carboxylate Core: A Journey from Serendipity to Super-Potent Analgesics

An In-Depth Guide to the Discovery, History, and Synthetic Evolution of a Landmark Pharmaceutical Scaffold

Introduction: The Unassuming Core of a Pharmaceutical Revolution

At the heart of some of the most potent and widely recognized analgesics lies a deceptively simple heterocyclic scaffold: the substituted piperidine-4-carboxylate. This chemical framework is the foundation for a class of synthetic opioids that fundamentally reshaped pain management in the 20th century. Unlike their predecessors derived from the complex polycyclic structure of morphine, these molecules were born entirely from laboratory synthesis.[1] This guide provides a technical deep-dive into the history of these compounds, tracing their lineage from a serendipitous discovery in pre-war Germany to the deliberate molecular engineering that yielded analgesics over 100 times the potency of morphine. We will explore the key scientific minds, the pivotal synthetic pathways, and the structure-activity relationships that defined this revolutionary class of pharmaceuticals.

The Genesis: Pethidine and the Dawn of Synthetic Opioids

The story of the piperidine-4-carboxylates begins not with a search for painkillers, but for antispasmodics. In the late 1930s, German chemist Otto Eisleb of IG Farben was investigating compounds with structural similarities to atropine, a known anticholinergic agent.[1][2][3] His work led to the synthesis of ethyl 1-methyl-4-phenylpiperidine-4-carboxylate in 1938-1939.[2][4]

The true potential of this new molecule, initially designated Hoechst 10446, was uncovered by his colleague, pharmacologist Otto Schaumann. During routine screening, Schaumann observed that mice injected with the compound exhibited a peculiar "S-shaped" tail posture, a reaction characteristic of morphine and other analgesics. This accidental discovery marked the birth of the first fully synthetic opioid, known as pethidine in Europe and meperidine in the United States (marketed as Demerol).[1][3][5]

Pharmacological Profile of Pethidine (Meperidine)

Pethidine exerts its analgesic effects primarily by acting as an agonist at the μ-opioid receptor, similar to morphine.[3][6] However, its distinct chemical structure confers a different pharmacological profile. It is less potent than morphine, with 80-100 mg of intramuscular pethidine being roughly equivalent to 10 mg of morphine.[7]

A critical aspect of pethidine's clinical profile is its metabolism. In the liver, it is N-demethylated to form norpethidine .[3] This active metabolite has about half the analgesic activity of the parent compound but is a potent central nervous system stimulant.[7] Accumulation of norpethidine, particularly in patients with renal impairment or during long-term administration, can lead to severe side effects, including tremors, delirium, and seizures.[3][7] This unique toxicity has significantly curtailed its use in modern medicine.[8]

The Leap in Potency: Paul Janssen and the Fentanyl Family

While pethidine was a landmark achievement, the quest for improved analgesics continued. The limitations of both morphine (histamine release, respiratory depression) and pethidine (low potency, toxic metabolite) created a clear therapeutic need for a more potent, safer synthetic opioid.[9][10]

This challenge was taken up by Dr. Paul Janssen of Janssen Pharmaceutica in Belgium. Recognizing the analgesic potential of the 4-phenylpiperidine core, Janssen began a systematic exploration of its structure-activity relationships (SAR).[10] He theorized that increasing the compound's lipophilicity could enhance its potency and ability to cross the blood-brain barrier.[11] His initial work on pethidine analogues led to the synthesis of phenoperidine in 1957, which was found to be over 100 times more potent than pethidine.[10]

This line of inquiry culminated in 1959-1960 with the synthesis of fentanyl , a molecule that would again redefine the landscape of anesthesiology and pain management.[7][8][12][13] Fentanyl was created by replacing pethidine's N-methyl group with a more complex N-phenethyl group and substituting the 4-position ester with a more potent N-propanilido group.[14] The result was a compound approximately 50 to 100 times more potent than morphine.[12][15]

The Fentanyl Analogs: A Study in Molecular Refinement

The discovery of fentanyl opened the floodgates to a new family of "super-potent" opioids. By making subtle modifications to the fentanyl scaffold, Janssen and others developed a series of analogs with distinct pharmacokinetic and pharmacodynamic profiles, tailored for specific clinical applications.[13]

-

Sufentanil: The addition of a thienyl ring to the N-acyl chain and a methoxymethyl group at the 4-position of the piperidine ring resulted in sufentanil, a compound 5-10 times more potent than fentanyl itself.

-

Alfentanil: Characterized by the replacement of the phenethyl group with an ethyl-tetrazolinone moiety, alfentanil has a much faster onset and shorter duration of action, making it ideal for brief surgical procedures.[16]

-

Remifentanil: Incorporating an ester linkage in the N-alkyl chain makes remifentanil susceptible to rapid hydrolysis by plasma and tissue esterases. This unique metabolic pathway gives it an exceptionally short half-life, allowing for precise, titratable intraoperative analgesia with minimal residual effects.

-

Carfentanil: A 4-carbomethoxy substitution dramatically increases potency, making carfentanil one of the most potent opioids known, estimated to be 10,000 times more potent than morphine.[17] It is used in veterinary medicine to tranquilize large animals.[17]

The development of these analogs demonstrates a masterful application of medicinal chemistry, illustrating how minor structural changes can profoundly impact a drug's interaction with its target receptor and its overall clinical profile.

Visualizing the Core and Its Evolution

The following diagrams illustrate the fundamental structures and synthetic logic that underpin the piperidine-4-carboxylate family.

Caption: The foundational 4-phenylpiperidine scaffold.

Caption: Key structural changes from Meperidine to Fentanyl.

Comparative Analysis: Pethidine vs. Fentanyl

The transition from pethidine to fentanyl represents one of the most significant leaps in analgesic potency in pharmaceutical history. The following tables summarize their key pharmacological and pharmacokinetic differences.

Table 1: Opioid Receptor Binding Affinity & Potency

| Compound | μ-Opioid Receptor Ki (nM) | Relative Analgesic Potency (Morphine = 1) |

| Morphine | 1 - 100 | 1 |

| Pethidine (Meperidine) | > 100 | 0.1 |

| Fentanyl | 1.2 - 1.4 | 50 - 100 |

| Sufentanil | < 1 | 500 - 1000 |

| Carfentanil | ~ 0.19 | ~ 10,000 |

| (Data compiled from sources[6][11][17][18][19]) |

Table 2: Comparative Pharmacokinetics

| Parameter | Pethidine (Meperidine) | Fentanyl |

| Onset of Action (IV) | 2-5 minutes | 1-2 minutes |

| Duration of Action | 2-4 hours | 30-60 minutes |

| Lipophilicity (logP) | ~ 3.2 | ~ 4.0 |

| Elimination Half-life | 2.5 - 4 hours | 3 - 7 hours |

| Primary Metabolism | Hepatic (CYPs), N-demethylation to active toxic metabolite (norpethidine) | Hepatic (CYP3A4), N-dealkylation to inactive metabolites |

| (Data compiled from sources[2][3][11][15][20]) |

The higher lipophilicity of fentanyl allows it to rapidly cross the blood-brain barrier, contributing to its faster onset and greater potency compared to pethidine and morphine.[11] Furthermore, its metabolism to inactive compounds avoids the issue of toxic metabolite accumulation that plagues pethidine.[3]

Experimental Protocols: Recreating History in the Lab

The following protocols describe the foundational syntheses of meperidine and a modern, optimized approach to fentanyl. They are presented for informational purposes to illustrate the chemical principles involved.

Protocol 1: The Original Eisleb Synthesis of Pethidine (Meperidine)

This protocol is based on the original synthetic route involving a double alkylation and cyclization to form the piperidine ring.[5][21]

Causality: The choice of benzyl cyanide provides the necessary phenyl and nitrile groups at what will become the C4 position. N,N-bis(2-chloroethyl)methylamine is a classic nitrogen mustard that acts as a bifunctional alkylating agent, perfectly suited to react twice with the acidic α-carbon of the nitrile to form the six-membered piperidine ring in a single step.

Step-by-Step Methodology:

-

Preparation: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, prepare a suspension of sodium amide (NaNH₂) in an inert, anhydrous solvent such as toluene.

-

Deprotonation: Slowly add benzyl cyanide to the sodium amide suspension with vigorous stirring. The amide base deprotonates the α-carbon of the benzyl cyanide, forming a reactive carbanion (benzylic anion).

-

Cyclization: To the resulting solution of the anion, add N,N-bis(2-chloroethyl)methylamine dropwise. The first chloroethyl arm alkylates the benzylic anion. The second chloroethyl arm then undergoes an intramolecular nucleophilic substitution with the same carbon, closing the ring to form 1-methyl-4-phenyl-4-cyanopiperidine.

-

Hydrolysis: The resulting nitrile intermediate is then subjected to strong acidic hydrolysis (e.g., refluxing with concentrated sulfuric or hydrochloric acid). This converts the cyano group (-CN) into a carboxylic acid group (-COOH).

-

Esterification: The final step is a Fischer esterification. The carboxylic acid is refluxed with absolute ethanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄) to yield the ethyl ester, pethidine.

-

Purification: The final product is isolated as its hydrochloride salt by treating the free base with HCl, followed by recrystallization to achieve pharmaceutical purity.

Caption: Key stages in the original synthesis of Pethidine.

Protocol 2: Optimized Modern Synthesis of Fentanyl

This common and efficient three-step route begins with a pre-formed piperidone ring, avoiding some of the more hazardous reagents of earlier methods.[14]

Causality: This approach is more convergent and modular. It starts with a 4-piperidone core and builds the necessary substituents onto it. Reductive amination is a highly efficient and reliable method for forming C-N bonds. The final acylation is a straightforward way to install the propanamide side chain crucial for high potency.

Step-by-Step Methodology:

-

N-Alkylation: Start with 4-piperidone monohydrate hydrochloride. Alkylate the piperidine nitrogen by reacting it with (2-bromoethyl)benzene in the presence of a suitable base (e.g., cesium carbonate) in a solvent like acetonitrile. This attaches the phenethyl group to the nitrogen, yielding N-phenethyl-4-piperidone.[14]

-

Reductive Amination: The N-phenethyl-4-piperidone is then reacted with aniline. The ketone and amine initially form an iminium ion intermediate, which is then reduced in situ to the secondary amine. A mild and selective reducing agent like sodium triacetoxyborohydride is ideal for this transformation, yielding N-phenyl-1-(2-phenylethyl)piperidin-4-amine.[14]

-

Acylation: The final step involves acylating the secondary amine formed in Step 2. This is achieved by reacting it with propionyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine or Hünig's base) to neutralize the HCl byproduct. This reaction forms the final amide bond, yielding fentanyl.[14]

-

Salt Formation & Purification: The fentanyl free base can be converted to its citrate or hydrochloride salt for pharmaceutical use and purified via recrystallization.[14]

Caption: A modern, efficient three-step synthesis of Fentanyl.

Conclusion

The history of substituted piperidine-4-carboxylates is a compelling narrative of scientific progress, moving from serendipity to rational drug design. The initial discovery of pethidine by Otto Eisleb and Otto Schaumann provided the world with its first fully synthetic opioid and, crucially, a novel chemical scaffold ripe for exploration.[3] Two decades later, Paul Janssen's systematic and brilliant manipulation of this scaffold gave rise to fentanyl and its analogs, compounds that achieved a level of potency previously unimaginable and which remain indispensable tools in modern medicine.[7][12] The journey from pethidine to fentanyl showcases the power of medicinal chemistry to refine and enhance molecular function, a legacy that continues to influence the development of new therapeutics today.

References

-

Fentanyl History. (n.d.). News-Medical.Net. [Link]

-

Synthesis of Pethidine aka Meperidine. (n.d.). Chemistry Steps. [Link]

-

Ho, G. D., et al. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Appearance, Formulations & History | What Is Meperidine? (n.d.). Ophelia. [Link]

-

The Complex Journey of Fentanyl: From Medical Marvel to Public Health Crisis. (2025). Oreate AI. [Link]

-

Fentanyl: where did it all go wrong? (2018). Pharma Technology Focus. [Link]

-

Pethidine. (n.d.). Wikipedia. [Link]

-

Ho, G. D., et al. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. Bioorganic & Medicinal Chemistry Letters. [Link]

- Synthesis of fentanyl analogs. (n.d.).

-

PETHIDINE. (n.d.). Homi Bhabha Centre for Science Education. [Link]

-

Valdman, A. V., et al. (2014). An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. PLOS ONE. [Link]

-

Froimowitz, M. (1982). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of Medicinal Chemistry. [Link]

-

Samanta, S. K. (2015). Synthesis Planning of a Potent Opioid Analgesic “Fentanyl”: A Retrosynthetic Approach. Asian Journal of Research in Chemistry. [Link]

-

Fentanyl History. (n.d.). News-Medical.Net. [Link]

-

Casy, A. F., et al. (1987). Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. Journal of Medicinal Chemistry. [Link]

-

Fentanyl Synthetic Methodology: A Comparative Study. (1993). DTIC. [Link]

-

Phenylpiperidines. (n.d.). Wikipedia. [Link]

-

Pethidine: Synthesis and Metabolism. (n.d.). Scribd. [Link]

-

Vadivelu, N., et al. (2020). Brief History of Opioids in Perioperative and Periprocedural Medicine to Inform the Future. Local and Regional Anesthesia. [Link]

- Pethidine hydrochloride preparation method. (n.d.).

- Synthesis of meperidine. (n.d.).

-

Papsun, D. M., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLOS ONE. [Link]

-

Woodhouse, A., et al. (1996). A comparison of morphine, pethidine and fentanyl in the postsurgical patient-controlled analgesia environment. Pain. [Link]

-

Phenoperidine. (n.d.). Wikipedia. [Link]

-

Volpe, D. A., et al. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Regulatory Toxicology and Pharmacology. [Link]

-

Papsun, D. M., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. ResearchGate. [Link]

-

Synthetic Opioids. (n.d.). DEA.gov. [Link]

-

New opioid speeds up recovery without increasing pain sensitivity or risk of chronic pain. (2019). Tulane News. [Link]

-

Szymańska, E., et al. (2019). Fentanyl Family at the Mu-Opioid Receptor: Uniform Assessment of Binding and Computational Analysis. Molecules. [Link]

-

Flanagan, E., & Ginsberg, B. (2010). Meperidine. Scholars@Duke. [Link]

-

Torrance, R., et al. (2022). Synthetic opioids: a review and clinical update. Journal of the Royal College of Physicians of Edinburgh. [Link]

-

Trescot, A. M., et al. (2008). Opioid Pharmacology. Pain Physician. [Link]

-

Ramos-Matos, C. F., et al. (2023). Fentanyl. StatPearls. [Link]

-

Fleet, J., et al. (2015). A comparison of fentanyl with pethidine for pain relief during childbirth: a randomised controlled trial. BJOG: An International Journal of Obstetrics & Gynaecology. [Link]

-

Comparison between fentanyl and pethidine groups as regards sedation data. (n.d.). ResearchGate. [Link]

-

Morphine. (n.d.). Wikipedia. [Link]

Sources

- 1. Synthesis of Pethidine aka Meperidine - Chemistry Steps [chemistrysteps.com]

- 2. Meperidine: Appearance, Formulations & History | What Is Meperidine? [ophelia.com]

- 3. Pethidine - Wikipedia [en.wikipedia.org]

- 4. Scholars@Duke publication: Meperidine [scholars.duke.edu]

- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 6. painphysicianjournal.com [painphysicianjournal.com]

- 7. Fentanyl: where did it all go wrong? - Pharma Technology focus | Issue 68 | March 2018 [pharma.nridigital.com]

- 8. The Complex Journey of Fentanyl: From Medical Marvel to Public Health Crisis - Oreate AI Blog [oreateai.com]

- 9. Brief History of Opioids in Perioperative and Periprocedural Medicine to Inform the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phenoperidine - Wikipedia [en.wikipedia.org]

- 11. ovid.com [ovid.com]

- 12. Fentanyl - Wikipedia [en.wikipedia.org]

- 13. news-medical.net [news-medical.net]

- 14. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fentanyl - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Synthetic opioids: a review and clinical update - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Morphine - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

- 21. US3824242A - Synthesis of meperidine - Google Patents [patents.google.com]

Introduction: The Piperidine-4-carboxylate Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis and Applications of Piperidine-4-carboxylates

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in pharmaceuticals and natural alkaloids.[1][2][3] Its prevalence stems from its ability to exist in a stable, low-energy chair conformation, providing a three-dimensional scaffold that can effectively present substituents for interaction with biological targets.[2] Furthermore, the nitrogen atom can act as a basic center or a point for further chemical modification, influencing the compound's physicochemical properties such as solubility and lipophilicity.[4]

Within this privileged scaffold, piperidine-4-carboxylates and their derivatives represent a particularly versatile and strategically important class of building blocks.[5] The ester or carboxylic acid at the 4-position serves as a crucial functional handle, allowing for a wide range of chemical transformations to build molecular complexity.[6][7] This unique combination of a conformationally defined saturated ring and a modifiable functional group has made the piperidine-4-carboxylate core a cornerstone in the development of drugs across numerous therapeutic areas, including treatments for disorders of the central nervous system (CNS), inflammation, and infectious diseases.[1][8][9] This guide provides a comprehensive overview of the principal synthetic routes to this valuable scaffold and explores its diverse applications in modern drug development.

PART 1: Core Synthetic Methodologies

The efficient construction of the piperidine-4-carboxylate ring system is a critical task in medicinal chemistry. The choice of synthetic strategy is often dictated by the availability of starting materials, the desired substitution pattern, scalability, and stereochemical requirements. Three primary methodologies dominate the landscape: catalytic hydrogenation of pyridine precursors, intramolecular cyclization via the Dieckmann condensation, and reductive amination strategies.

Catalytic Hydrogenation of Pyridine Precursors

The most direct and atom-economical approach to piperidine-4-carboxylates is the catalytic hydrogenation of their aromatic pyridine counterparts (e.g., isonicotinic acid derivatives).[3][10] This method involves the reduction of the pyridine ring using hydrogen gas in the presence of a heavy metal catalyst.

Causality and Mechanistic Insights: The aromaticity of the pyridine ring makes its reduction challenging, often requiring elevated temperatures and pressures.[11] A key consideration is catalyst poisoning by the basic nitrogen atom of both the pyridine starting material and the resulting piperidine product.[12] To overcome this, hydrogenation is typically performed in an acidic medium, such as glacial acetic acid.[11][13] The acid protonates the nitrogen atom, preventing its lone pair of electrons from deactivating the metal catalyst surface and thereby facilitating smooth reduction.

Commonly employed catalysts include Platinum(IV) oxide (PtO₂, Adams' catalyst), Rhodium (e.g., Rh₂O₃ or Rh on carbon), and Nickel.[11][13][14] Platinum and rhodium catalysts are generally more active and allow for milder reaction conditions (lower pressures and temperatures), whereas nickel catalysts often require more forcing conditions.[13][15]

Experimental Protocol: Hydrogenation of Ethyl Isonicotinate using PtO₂

-

Reactor Setup: To a high-pressure hydrogenation vessel, add ethyl isonicotinate (1 equivalent) and glacial acetic acid as the solvent.

-

Catalyst Addition: Carefully add Platinum(IV) oxide (PtO₂, ~1-5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the reactor to the desired pressure (typically 50-70 bar) and begin vigorous stirring.[11]

-

Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically run at room temperature for 8-18 hours.[11]

-

Work-up: Once the reaction is complete (hydrogen uptake ceases), carefully vent the reactor and purge with an inert gas.

-

Isolation: Filter the reaction mixture through a pad of celite to remove the platinum catalyst. Concentrate the filtrate under reduced pressure to remove the acetic acid.

-

Purification: Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ethyl piperidine-4-carboxylate. Further purification can be achieved by distillation or chromatography if necessary.

Caption: Catalytic Hydrogenation of a Pyridine Precursor.

The Dieckmann Condensation Route

The Dieckmann condensation is a powerful intramolecular reaction for forming five- or six-membered rings.[16] In the context of piperidine synthesis, it is used to construct the core ring structure from an acyclic diester precursor, typically leading to a β-keto ester intermediate.[10][17][18]

Causality and Mechanistic Insights: This strategy involves a two-step sequence starting from a primary amine. The amine undergoes a double Michael addition with two equivalents of an α,β-unsaturated ester (like ethyl acrylate) to form a tertiary amine bearing two ester-terminated side chains. This acyclic diester is the key precursor for the cyclization.

Treatment of this diester with a strong base (e.g., sodium ethoxide) initiates an intramolecular Claisen condensation. The base deprotonates the α-carbon of one ester chain, creating an enolate that attacks the carbonyl carbon of the other ester chain. Subsequent elimination of an alkoxide group yields a cyclic β-keto ester (a 3-alkoxycarbonyl-4-piperidone).[17] This intermediate is then subjected to acidic hydrolysis and decarboxylation to remove the ester group at the 3-position, affording an N-substituted-4-piperidone. The piperidone can then be converted to the desired piperidine-4-carboxylate through various standard organic transformations.

Experimental Protocol: Synthesis of 1-Benzyl-4-piperidone via Dieckmann Condensation

-

Step A: Michael Addition

-

Dissolve benzylamine (1 equivalent) in methanol.

-

Slowly add a solution of methyl acrylate (2.2 equivalents) in methanol dropwise while stirring, maintaining the temperature below 30°C.

-

After the addition is complete, stir the reaction at room temperature for 12-24 hours until TLC analysis indicates the consumption of benzylamine.

-

Concentrate the reaction mixture under reduced pressure to obtain crude N,N-bis(β-methyl propionate)benzylamine.[17]

-

-

Step B: Dieckmann Cyclization, Hydrolysis, and Decarboxylation

-

Prepare sodium methoxide by carefully adding sodium metal (1.2 equivalents) to anhydrous toluene, followed by the slow addition of methanol.

-

Heat the sodium methoxide suspension and add the crude diester from Step A dropwise. Reflux the mixture for several hours.[17]

-

Cool the reaction and quench by pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Heat the acidic mixture to reflux for 4-6 hours to effect hydrolysis and decarboxylation.

-

Cool the mixture, make it basic with a strong base (e.g., NaOH), and extract with an organic solvent (e.g., diethyl ether).

-

Dry the combined organic extracts, filter, and concentrate to yield crude 1-benzyl-4-piperidone, which can be purified by distillation.

-

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Piperidinecarboxylic acid | C6H11NO2 | CID 3773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google Patents [patents.google.com]

- 7. chemimpex.com [chemimpex.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. asianpubs.org [asianpubs.org]

- 12. datapdf.com [datapdf.com]

- 13. researchgate.net [researchgate.net]

- 14. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]

- 15. GT Digital Repository [repository.gatech.edu]

- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 17. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility of Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2][3] This guide provides a comprehensive technical overview of the solubility characteristics of Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate, a key intermediate in pharmaceutical synthesis. We will delve into the theoretical principles governing its solubility based on its molecular structure, and present detailed, field-proven protocols for its empirical determination in common laboratory solvents. This document is intended for researchers, scientists, and drug development professionals, offering both a robust theoretical framework and practical, actionable methodologies for solubility assessment.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug from discovery to market, few physicochemical properties are as fundamental as solubility. Solubility, defined as the maximum amount of a substance that can be dissolved in a given amount of solvent at a specific temperature and pressure, directly impacts a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4] Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and therapeutic failures.[1] Therefore, a thorough understanding and precise measurement of a compound's solubility are paramount in the early stages of drug discovery and development to guide lead optimization and formulation strategies.[4]

Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate is a molecule of interest in medicinal chemistry. Its structural features, comprising a piperidine ring, an ethyl ester, and a dimethylcarbamoyl group, present a unique solubility profile that necessitates careful characterization. This guide will provide the necessary tools to comprehensively evaluate its behavior in various solvent systems.

Theoretical Considerations for Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[5] The polarity of the functional groups present and the overall molecular size are key determinants of these interactions.[5][6]

Molecular Structure Analysis of Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate

To predict the solubility of Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate, we must first examine its constituent functional groups and their contributions to its overall polarity.

-

Piperidine Ring: The saturated heterocyclic amine core is a polar feature capable of hydrogen bonding.

-

Ethyl Ester Group (-COOEt): The carbonyl oxygen and the ester oxygen can act as hydrogen bond acceptors, contributing to polarity. The ethyl group, however, adds a nonpolar, hydrophobic character.

-

Dimethylcarbamoyl Group (-CON(CH₃)₂): The carbonyl oxygen is a hydrogen bond acceptor, and the polar nature of the amide bond increases the overall polarity of the molecule. The two methyl groups contribute to its nonpolar character.

Overall, the presence of multiple polar functional groups capable of hydrogen bonding suggests that Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate will exhibit appreciable solubility in polar solvents. However, the presence of nonpolar alkyl groups will also allow for some solubility in less polar or nonpolar solvents.

Predicting Solubility in Common Solvents

Based on the structural analysis, we can make the following predictions:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. We anticipate good solubility in these solvents due to the potential for strong intermolecular hydrogen bonding with the ester and carbamoyl groups of the target molecule.

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Acetonitrile, Acetone): These solvents have dipole moments and can act as hydrogen bond acceptors. Good solubility is expected, particularly in DMSO, which is a powerful solvent for a wide range of organic compounds.[7][8]

-

Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar alkyl regions of the molecule will have favorable van der Waals interactions with these solvents. However, the highly polar functional groups will be disfavored, likely resulting in lower solubility compared to polar solvents.

The following diagram illustrates the key structural features influencing the solubility of Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate.

Caption: Key structural features of Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate and their corresponding intermolecular interactions governing solubility.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate characterization. Two primary types of solubility assays are commonly employed in drug discovery: thermodynamic and kinetic solubility.[7][9]

Thermodynamic Solubility Assay

Thermodynamic, or equilibrium, solubility represents the true solubility of a compound at saturation when the solid and solution phases are in equilibrium.[7][10] This is a crucial parameter for late-stage drug development and formulation.[11]

This protocol is based on the widely accepted shake-flask method.[8]

Materials:

-

Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO, acetonitrile, hexane)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Analytical balance

Procedure:

-

Preparation of Stock Solution: Accurately weigh a known amount of the compound and dissolve it in a suitable organic solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mg/mL).

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of each test solvent in separate vials. The goal is to have undissolved solid remaining at the end of the experiment.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[9]

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered solution with a suitable mobile phase and analyze it by a validated HPLC-UV method.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations from the stock solution and inject them into the HPLC to generate a calibration curve.

-

Calculation: Determine the concentration of the compound in the saturated solution by comparing its peak area to the calibration curve. The solubility is expressed in units such as mg/mL or µg/mL.

The following diagram outlines the workflow for the thermodynamic solubility assay.

Caption: Workflow for the determination of thermodynamic solubility using the shake-flask method.

Kinetic Solubility Assay

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (usually in DMSO).[7][8] This high-throughput screening method is valuable in early drug discovery for ranking compounds.[11]

Materials:

-

Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate (dissolved in 100% DMSO, e.g., 10 mM stock)

-

Aqueous buffer (e.g., PBS pH 7.4)

-

96-well plates

-

Plate shaker

-

Plate reader (e.g., nephelometer or UV-Vis spectrophotometer) or LC-MS/MS system

Procedure:

-

Compound Addition: Add a small volume of the DMSO stock solution to a larger volume of the aqueous buffer in the wells of a 96-well plate. The final DMSO concentration should be low (typically 1-2%) to minimize its effect on solubility.

-

Incubation: Shake the plate at room temperature for a set period (e.g., 1-2 hours).[11]

-

Precipitation Detection: Measure the amount of precipitate formed. This can be done directly by nephelometry (light scattering) or turbidimetry. Alternatively, the plate can be filtered, and the concentration of the compound remaining in the filtrate can be determined by UV-Vis spectroscopy or LC-MS/MS.[9]

-

Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation is observed.

The following diagram illustrates the workflow for the kinetic solubility assay.

Caption: Workflow for the high-throughput determination of kinetic solubility.

Data Presentation and Interpretation

The solubility data for Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate should be presented in a clear and concise tabular format to facilitate comparison across different solvent systems.

Table 1: Predicted and Experimentally Determined Solubility of Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate

| Solvent System | Solvent Type | Predicted Solubility | Experimentally Determined Solubility (mg/mL) |

| Water | Polar Protic | Moderate to High | To be determined |

| PBS (pH 7.4) | Polar Protic (Aqueous Buffer) | Moderate to High | To be determined |

| Ethanol | Polar Protic | High | To be determined |

| Methanol | Polar Protic | High | To be determined |

| DMSO | Polar Aprotic | Very High | To be determined |

| Acetonitrile | Polar Aprotic | Moderate | To be determined |

| Acetone | Polar Aprotic | Moderate | To be determined |

| Dichloromethane | Nonpolar | Low to Moderate | To be determined |

| Toluene | Nonpolar | Low | To be determined |

| Hexane | Nonpolar | Very Low | To be determined |

Conclusion

The solubility of Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate is a critical parameter that will influence its handling, formulation, and ultimately its potential as a pharmaceutical intermediate. Based on its molecular structure, it is predicted to be highly soluble in polar solvents, with decreasing solubility in less polar and nonpolar solvents. The detailed protocols provided in this guide for both thermodynamic and kinetic solubility determination will enable researchers to obtain accurate and reliable data to inform their drug discovery and development efforts. A thorough understanding of the solubility profile of this compound will undoubtedly facilitate its successful application in medicinal chemistry.

References

-

Alsenz J, Kansy M. High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews. 2007;59(7):546-567. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

Creative Biolabs. Solubility Assessment Service. [Link]

-

Evotec. Thermodynamic Solubility Assay. [Link]

-

Singhvi G, Sonavane S, Gupta A, Gampa G, Goyal M. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. 2012;24(12):5528-5530. [Link]

-

Savjani KT, Gajjar AK, Savjani JK. Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. 2012;2012:195727. [Link]

-

Ascendia Pharmaceuticals. 4 Factors Affecting Solubility of Drugs. Published July 5, 2021. [Link]

-

BMG LABTECH. Drug solubility: why testing early matters in HTS. Published April 6, 2023. [Link]

-

The Importance of Solubility for New Drug Molecules. Pharma's Almanac. Published May 11, 2020. [Link]

-

Chemistry For Everyone. What Affects Solubility Of Organic Compounds? YouTube. Published February 9, 2025. [Link]

-

Chemistry LibreTexts. 13.3: Factors Affecting Solubility. [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ascendiacdmo.com [ascendiacdmo.com]

- 3. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. bmglabtech.com [bmglabtech.com]

- 5. m.youtube.com [m.youtube.com]

- 6. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 7. creative-biolabs.com [creative-biolabs.com]

- 8. asianpubs.org [asianpubs.org]

- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 10. evotec.com [evotec.com]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

A Researcher's Technical Guide to the Commercial Sourcing and Application of Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate

This guide provides an in-depth analysis of Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate, a specialized chemical intermediate. Designed for professionals in drug discovery, medicinal chemistry, and organic synthesis, this document details the compound's commercial availability, key chemical properties, and strategic applications as a molecular building block.

Introduction: Strategic Value in Synthesis

Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate (CAS No. 333985-78-7) is a polysubstituted piperidine derivative. The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its favorable physicochemical properties and ability to present substituents in a well-defined three-dimensional orientation.[1][2] This specific compound features two key functional groups: an ethyl ester and a dimethylcarbamoyl group attached to the piperidine nitrogen.

The N-dimethylcarbamoyl group imparts a unique electronic and steric profile compared to more common N-alkyl or N-Boc protecting groups. It is a stable, polar amide that can influence the molecule's solubility and metabolic stability. The ethyl ester at the 4-position serves as a versatile handle for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation to generate diverse compound libraries.[1] Consequently, this molecule is a valuable starting material for synthesizing more complex target molecules, particularly in the development of novel therapeutics.[2][3]

Chemical Identity and Core Properties

Before procurement, it is essential to verify the identity and fundamental properties of the material.

| Property | Value | Source |

| CAS Number | 333985-78-7 | [4][5] |

| Molecular Formula | C₁₁H₂₀N₂O₃ | [5] |

| Molecular Weight | 228.29 g/mol | [5] |

| Canonical SMILES | O=C(C1CCN(C(N(C)C)=O)CC1)OCC | [5] |

| IUPAC Name | ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate | N/A |

Note: Experimentally determined physicochemical properties such as boiling point, melting point, and density for this specific compound are not widely published. Researchers should obtain a Certificate of Analysis from the supplier for batch-specific data.

Commercial Availability and Procurement

Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate is available from several specialized chemical suppliers, primarily catering to the research and development sector. Availability is typically in research quantities (grams to kilograms), with options for custom or bulk synthesis.

When selecting a supplier, the primary validation checkpoint is the Certificate of Analysis (CofA) . This document is non-negotiable as it provides batch-specific data on purity (typically determined by HPLC or GC) and identity (confirmed by ¹H NMR or Mass Spectrometry). A minimum purity of >95% is recommended for most synthetic applications to avoid complications from uncharacterized impurities.

The following table summarizes known global suppliers. Lead times and stock levels are subject to change and should be verified directly with the vendor.

| Supplier | Region(s) Served | Typical Purity | Website/Contact |

| BLD Pharm | Global | ≥95% | |

| Ambeed | Global | ≥95% | |

| Key Organics | United Kingdom, Europe | Inquire | |

| ChemScence | United States | Inquire | |

| A2B Chem | United States | Inquire |

Safety, Handling, and Storage

A specific Safety Data Sheet (SDS) for CAS 333985-78-7 is not consistently available. Therefore, researchers must handle this compound with the standard precautions applied to novel laboratory chemicals of unknown toxicity.

-

Engineering Controls : Handle exclusively in a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.

-

Personal Protective Equipment (PPE) : Standard PPE is mandatory, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Toxicological Profile : The toxicological properties have not been fully investigated. Assume the compound may be harmful if swallowed, inhaled, or absorbed through the skin. Avoid all direct contact.

-

Storage : Keep the container tightly closed and store in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Application Focus: A Versatile Synthetic Intermediate

The primary value of Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate lies in its utility as a scaffold for further chemical elaboration. A common and logical next step in a drug discovery campaign is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This transformation unmasks a new functional handle that is crucial for forming amide bonds, a cornerstone of medicinal chemistry.

The resulting carboxylic acid, 1-(dimethylcarbamoyl)piperidine-4-carboxylic acid , can then be coupled with a diverse range of primary or secondary amines to build a library of amide derivatives, enabling the exploration of structure-activity relationships (SAR).

Below is a conceptual workflow and a detailed experimental protocol for this key transformation.

Conceptual Workflow: Ester Hydrolysis

The following diagram illustrates the straightforward conversion of the commercially available ester to the key carboxylic acid intermediate.

Caption: Workflow for the hydrolysis of the title compound.

Field-Proven Protocol: Synthesis of 1-(dimethylcarbamoyl)piperidine-4-carboxylic acid

This protocol describes a standard saponification (ester hydrolysis) procedure. The causality behind the reagent choice is critical: Lithium hydroxide (LiOH) is used as the base because it is less likely than sodium or potassium hydroxide to promote side reactions like enolization, and the reaction can often be run at room temperature. A mixed solvent system of tetrahydrofuran (THF) and water ensures that both the organic starting material and the inorganic base are soluble, facilitating a smooth reaction.

Materials:

-

Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate (1.0 eq)

-

Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq)

-

Tetrahydrofuran (THF), reagent grade

-

Deionized Water

-

Hydrochloric Acid (HCl), 1M aqueous solution

-

Ethyl Acetate (EtOAc), for extraction

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, dissolve Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate (1.0 eq) in a mixture of THF and water (typically a 3:1 to 2:1 ratio, e.g., 12 mL THF and 4 mL H₂O per 1 gram of starting material). Stir at room temperature until a clear solution is obtained.

-

Base Addition: Add lithium hydroxide monohydrate (1.5 eq) to the solution.

-

Rationale: A slight excess of base (1.5 eq) is used to ensure the reaction goes to completion in a reasonable timeframe.

-

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the disappearance of the starting material spot/peak. Reactions are typically complete within 2-6 hours.

-

Quenching and Acidification: Once the reaction is complete, carefully remove the THF under reduced pressure using a rotary evaporator. Add water to the remaining aqueous residue and then cool the flask in an ice bath. Slowly acidify the solution to a pH of ~3-4 by adding 1M HCl. A white precipitate (the product) should form.

-

Self-Validation Check: The formation of a precipitate upon acidification is a strong indicator that the desired carboxylic acid has been formed, as it is generally less soluble in acidic water than its corresponding lithium salt.

-

-

Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Rationale: Ethyl acetate is a suitable solvent for extracting the moderately polar carboxylic acid product while leaving inorganic salts behind in the aqueous phase.

-

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The product, 1-(dimethylcarbamoyl)piperidine-4-carboxylic acid, is often obtained as a white solid of sufficient purity for the next step. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Conclusion

Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate is a readily accessible and highly valuable chemical intermediate for drug discovery and development. Its unique N-carbamoyl feature and versatile C-4 ester handle provide a robust platform for generating novel molecular entities. By following rigorous procurement practices, such as mandating a Certificate of Analysis, and adhering to standard laboratory safety protocols, researchers can effectively integrate this building block into their synthetic programs to accelerate the discovery of new chemical matter.

References

-

Aroma Aromatics & Flavours. (n.d.). 3 Ethyl Pyridine Manufacturer, Exporter, Supplier. Retrieved January 30, 2026, from [Link]

- Google Patents. (n.d.). CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.

- Google Patents. (n.d.). CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.

-

MDPI. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved January 30, 2026, from [Link]

-

The Good Scents Company. (n.d.). 3-ethyl pyridine 3-ethylpyridine. Retrieved January 30, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 4-formylpiperidine-1-carboxylate. Retrieved January 30, 2026, from [Link]

-

ResearchGate. (2016). Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. Retrieved January 30, 2026, from [Link]

-

ResearchGate. (2016). New Synthesis of Alkyl 1-tert-Butyl-4,4-dimethyl-2,5-dioxo-pyrrolidine-3-carboxylate and Dialkyl 2-(1-tert-Butylcarbamoyl-1- methyl-ethyl)-malonates. Retrieved January 30, 2026, from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2026). Exploring the Synthesis and Applications of Ethyl 1-benzylpiperidine-4-carboxylate. Retrieved January 30, 2026, from [Link]